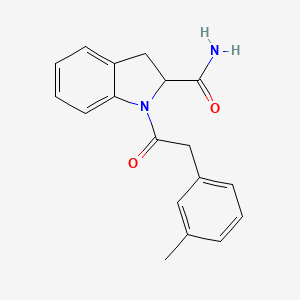

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide is a compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological and pharmacological activities

Mechanism of Action

Target of Action

The primary target of 1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .

Mode of Action

This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, leading to the growth inhibition of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the formation of the cell wall, which is crucial for the survival and virulence of the bacteria .

Pharmacokinetics

This property likely facilitates their diffusion through the lipid-rich bilayer of Mycobacterium tuberculosis, enhancing their interaction with MmpL3 and thus their anti-TB activity .

Result of Action

The result of the compound’s action is the growth inhibition of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with m-tolylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen or the carboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indoline ring.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with different biological activities.

Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.

Celecoxib: Another anti-inflammatory drug with a distinct chemical structure.

Uniqueness

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities compared to other indole derivatives.

Biological Activity

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide is a synthetic compound derived from the indoline family, notable for its potential biological activities, particularly in anticancer research. This article delves into the compound's biological activity, synthesis, and various applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound includes an indoline core, an m-tolylacetyl substituent, and a carboxamide functional group. The synthesis typically involves several organic reactions aimed at optimizing yield and purity. The methods reflect a trend towards environmentally friendly approaches in organic synthesis.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. The indole moiety is known for its ability to interact with biological targets such as enzymes and receptors, which can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Studies:

- Cytotoxicity Evaluation: In vitro studies have demonstrated that this compound has shown promising results against several cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231). For example, a study noted that the compound exhibited an IC50 value comparable to established anticancer drugs like Doxorubicin, indicating its potential as an effective therapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been noted for its anti-inflammatory properties. Indole derivatives often show promise in reducing inflammation through various mechanisms.

Mechanism of Action:

- The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such activities suggest potential applications in treating inflammatory diseases .

Antiviral Activity

Indole derivatives, including this compound, have also been investigated for antiviral properties. These compounds are typically administered as part of antiviral treatment regimens targeting specific viruses.

Research Findings:

- Some studies have reported that similar compounds exhibit inhibitory activity against viruses like influenza A, suggesting a broader spectrum of biological activity .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, it is helpful to compare it with other indole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | Indole core with acetic acid group | Plant hormone involved in growth |

| N-Methylindole-2-carboxamide | Methyl substitution on nitrogen | Potential neuroprotective effects |

| 3-Acetylindole | Acetyl group at position 3 | Antioxidant properties |

| 1-Acetylindole | Acetyl group at position 1 | Exhibits anti-inflammatory activity |

The unique combination of the m-tolylacetyl group and the carboxamide functionality distinguishes this compound from others in the indole family, contributing to its distinct biological activities .

Properties

IUPAC Name |

1-[2-(3-methylphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-5-4-6-13(9-12)10-17(21)20-15-8-3-2-7-14(15)11-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTSMLJKPSJFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.